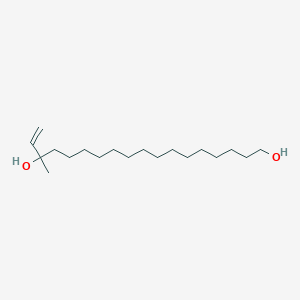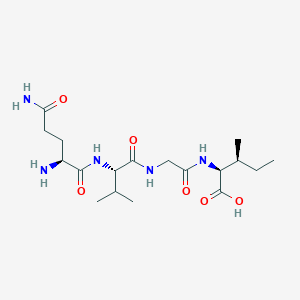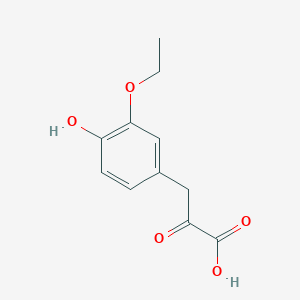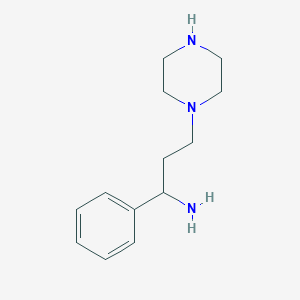![molecular formula C14H13BrO3 B12625390 4'-Bromo-1-(2-hydroxyethoxy)[1,1'-biphenyl]-4(1H)-one CAS No. 941282-78-6](/img/structure/B12625390.png)
4'-Bromo-1-(2-hydroxyethoxy)[1,1'-biphenyl]-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-1-(2-hydroxyethoxy)[1,1’-biphenyl]-4(1H)-one is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom and a hydroxyethoxy group attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromobiphenyl with ethylene glycol under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is crucial in industrial settings to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
4’-Bromo-1-(2-hydroxyethoxy)[1,1’-biphenyl]-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding biphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of biphenyl derivatives.
Substitution: Formation of substituted biphenyl compounds with various functional groups.
Aplicaciones Científicas De Investigación
4’-Bromo-1-(2-hydroxyethoxy)[1,1’-biphenyl]-4(1H)-one is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and protein binding.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4’-Bromo-1-(2-hydroxyethoxy)[1,1’-biphenyl]-4(1H)-one involves its interaction with specific molecular targets. The bromine atom and hydroxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, affecting their function and activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-4’-hydroxybiphenyl: Similar structure but lacks the hydroxyethoxy group.
4-Bromophenylacetic acid: Contains a bromine atom but has a different functional group arrangement.
4-Bromomethyl-2-cyanobiphenyl: Similar biphenyl structure with different substituents.
Uniqueness
4’-Bromo-1-(2-hydroxyethoxy)[1,1’-biphenyl]-4(1H)-one is unique due to the presence of both bromine and hydroxyethoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
941282-78-6 |
|---|---|
Fórmula molecular |
C14H13BrO3 |
Peso molecular |
309.15 g/mol |
Nombre IUPAC |
4-(4-bromophenyl)-4-(2-hydroxyethoxy)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H13BrO3/c15-12-3-1-11(2-4-12)14(18-10-9-16)7-5-13(17)6-8-14/h1-8,16H,9-10H2 |
Clave InChI |
XFJRNOBIJCKTEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2(C=CC(=O)C=C2)OCCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12625309.png)
![2-Amino-5-{[(3-bromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12625314.png)
![4-[(5-Bromo-6-oxo-1,6-dihydropyrimidin-2-yl)amino]benzoic acid](/img/structure/B12625336.png)


![3-(2-methylpropyl)-2-{4-[(propan-2-yloxy)acetyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12625355.png)



![6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B12625384.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[2-(methylsulfonyl)ethyl]-, ethyl ester](/img/structure/B12625391.png)

![(2E)-2-cyano-3-{3-[3-(diethylsulfamoyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B12625399.png)
![(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B12625401.png)
